molecular formula C11H10N2O3 B13703099 7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one

7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one

Cat. No.: B13703099
M. Wt: 218.21 g/mol
InChI Key: XVCZXLQZWJDXIO-UHFFFAOYSA-N
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Description

7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to a spiro-fused cyclopropane and isoquinoline ring system. The presence of the nitro group and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one typically involves multi-step organic reactions. One common method includes the reaction of diazocarbonyl compounds with aryl and alkyl vinyl ethers, vinyl sulfides, and enamines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, boron trifluoride diethyl etherate, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is unique due to its combination of a nitro group and a spiro-fused cyclopropane-isoquinoline ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H10N2O3/c14-10-8-5-7(13(15)16)1-2-9(8)11(3-4-11)6-12-10/h1-2,5H,3-4,6H2,(H,12,14)

InChI Key

XVCZXLQZWJDXIO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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